![molecular formula C27H28N4O6S B2630945 4-[2-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-(furan-2-ylmethyl)butanamide CAS No. 451465-32-0](/img/structure/B2630945.png)
4-[2-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-(furan-2-ylmethyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule with a molecular formula of C27 H32 N4 O6 S . It contains several functional groups, including anilino, sulfanyl, quinazolin, furan, and butanamide groups .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of several functional groups. The compound has a molecular weight of 540.64 . The presence of the anilino, sulfanyl, quinazolin, furan, and butanamide groups in the molecule suggests that it could have interesting chemical properties and reactivity.Physical And Chemical Properties Analysis
The compound has a molecular weight of 540.64 . Other physical and chemical properties such as melting point, boiling point, and solubility are not available from the current information.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
The compound is involved in various synthesis and chemical transformation processes. For instance, it contributes to the synthesis of novel hetarylquinolines containing thiazolidine and dihydrothiazole rings. These compounds are synthesized based on benzene ring–substituted hydrazinocarbothioamides and exhibit significant potential due to their unique structures and properties (Aleqsanyan & Hambardzumyan, 2021).
Pharmacological Potential
The compound is integral to the research and development of new drugs with minimal toxicity and enhanced efficacy. Derivatives of the compound, particularly those involving 1,2,4-triazol, demonstrate considerable synthetic and pharmacological potential. The synthesis of pyroline derivatives, for example, has shown promising anti-exudative properties, suggesting potential applications in pharmaceuticals (Chalenko et al., 2019).
Antimicrobial Applications
The compound's derivatives have been evaluated for their antimicrobial activities. Research indicates that specific derivatives show in vitro activity against Gram-positive reference strains of bacteria, highlighting the compound's potential in developing new antimicrobial agents (Trotsko et al., 2014).
Enzyme Inhibition and Molecular Docking Studies
The compound is used in synthesizing derivatives that act as potent enzyme inhibitors. For example, 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamide derivatives have been synthesized and found to be potent tyrosinase inhibitors. These compounds have been subjected to molecular docking studies, revealing their potential in treating various diseases through enzyme inhibition (Dige et al., 2019).
Eigenschaften
IUPAC Name |
4-[2-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-(furan-2-ylmethyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O6S/c1-35-18-11-12-22(23(15-18)36-2)29-25(33)17-38-27-30-21-9-4-3-8-20(21)26(34)31(27)13-5-10-24(32)28-16-19-7-6-14-37-19/h3-4,6-9,11-12,14-15H,5,10,13,16-17H2,1-2H3,(H,28,32)(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSNYKUFLHSIMTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCCC(=O)NCC4=CC=CO4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-(furan-2-ylmethyl)butanamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.